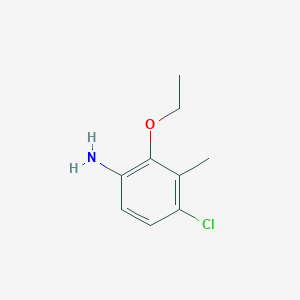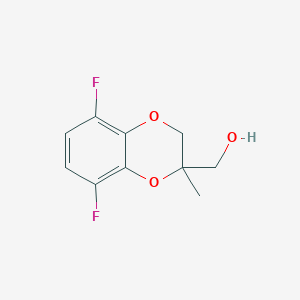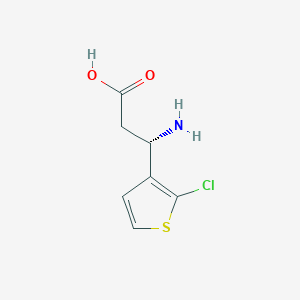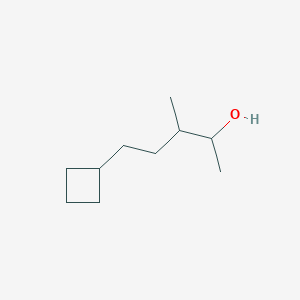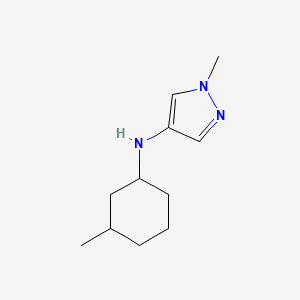
3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of amino, bromo, and fluoro substituents, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multiple steps, starting from commercially available precursors. One common approach is the Staudinger cycloaddition, which is used to form the initial ring structure. This method involves the reaction of an azide with a ketene to produce a monocyclic β-lactam
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like cerium ammonium nitrate.
Reduction: Reduction reactions may involve reagents such as hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used for oxidative cleavage.
Reduction: Hydrazine hydrate is effective for reducing the phthalimido group.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromo-3-fluorophenyl)propanenitrile
- (S)-3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropanoic acid
Uniqueness
Compared to similar compounds, 3-Amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-OL stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-3-fluorophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
UFBYOCPPSTZWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(CO)(F)F)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


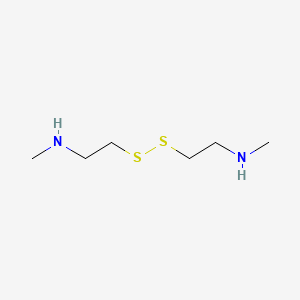
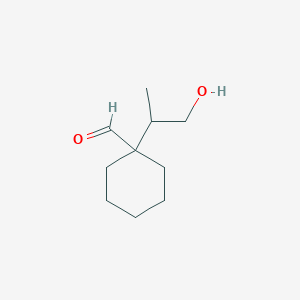
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one](/img/structure/B13285751.png)
![(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13285754.png)
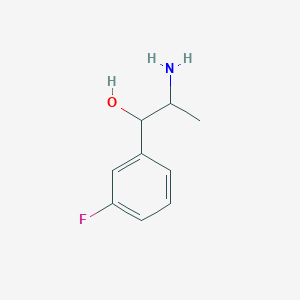
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B13285772.png)
